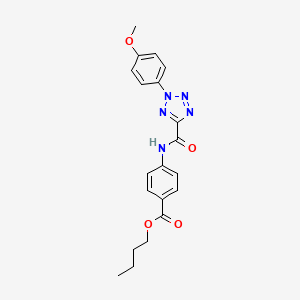

butyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate

Description

Butyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate is a structurally complex molecule featuring a benzoate ester core with a butyl chain at the 4-position. Attached to the benzoate is a carboxamide group linked to a 2H-tetrazole ring, which is further substituted with a 4-methoxyphenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts metabolic stability and serves as a bioisostere for carboxylic acids, enhancing bioavailability. Synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and crystallization from solvents like ethyl acetate to yield solid products.

Properties

IUPAC Name |

butyl 4-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-3-4-13-29-20(27)14-5-7-15(8-6-14)21-19(26)18-22-24-25(23-18)16-9-11-17(28-2)12-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQHPQMDZQZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Butyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate is a synthetic compound belonging to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

- Key Functional Groups : Tetrazole ring, carboxamide group, methoxyphenyl group.

Tetrazole derivatives like this compound are believed to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : By binding to receptors, it can modulate signaling pathways, impacting processes such as inflammation and cell proliferation.

- Bioisosteric Behavior : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound's stability and bioavailability compared to traditional carboxylic acid derivatives .

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. Studies suggest that compounds with a tetrazole moiety can inhibit the growth of various bacterial strains and fungi. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Tetrazoles are under investigation for their potential anticancer activities. A study highlighted that certain tetrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and facilitating cellular uptake .

Anti-inflammatory Effects

Compounds containing tetrazole rings have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

Research Findings and Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of butyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate is , with a molecular weight of 393.41 g/mol. The compound features a tetrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Research has indicated that tetrazole derivatives, including this compound, exhibit potential anticancer properties. A study highlighted that compounds containing the tetrazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Data suggest that the compound has favorable bioavailability characteristics, which are essential for its therapeutic efficacy.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated to enhance material properties such as thermal stability and mechanical strength. The compound acts as a plasticizer and stabilizer in various polymer formulations .

Nanotechnology

In nanomaterials research, this compound is being explored as a functional additive in the synthesis of nanoparticles. Its unique chemical structure allows for improved surface properties and enhanced interaction with biological systems, making it suitable for drug delivery applications .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory disorders .

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 400 |

| LPS + Compound | 100 | 150 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a tetrazole-carboxamide motif and a butyl ester. Below is a comparative analysis with analogues from available literature:

Key Findings

Butyl 4-hydroxybenzoate (a paraben) shares the butyl ester group but lacks the tetrazole-carboxamide system, resulting in simpler pharmacokinetics and antimicrobial utility.

Tetrazole vs.

Substituent Effects: The 4-methoxy group in the target and C6 provides electron-donating effects, stabilizing positive charges and influencing binding interactions. In contrast, 4-chloro (C3) and 4-fluoro (C4) substituents in quinoline derivatives enhance electrophilicity and halogen bonding.

Spectroscopic Data :

Q & A

Q. What are the recommended synthetic routes for butyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling of tetrazole-carboxylic acid derivatives with benzoate esters via amide bond formation, using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Optimization of reaction parameters : Temperature (e.g., 0–25°C for coupling), solvent choice (e.g., DMF or THF for solubility), and stoichiometric ratios (1:1.2 molar ratio of acid to ester) to minimize side products .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., methoxyphenyl and tetrazole moieties) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 438.15) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm for ester and amide groups) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay conditions for this compound?

- Control standardization : Use consistent cell lines (e.g., HEK293 for enzyme assays) and normalize data to internal controls (e.g., β-actin for Western blots) .

- Dose-response validation : Repeat assays across a broader concentration range (e.g., 1 nM–100 µM) to identify outliers .

- Comparative analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance of variations between assays .

Q. What strategies are effective in optimizing the coupling reactions involving the tetrazole moiety during synthesis?

- Activation of carboxylic acids : Use N-hydroxysuccinimide (NHS) esters to enhance reactivity of the tetrazole-carboxylic acid intermediate .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) to reduce side reactions .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Q. How to evaluate the compound's potential as an enzyme inhibitor through in vitro studies?

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., Z-LLE-AMC for caspase-3 inhibition) .

- Binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants () .

- Selectivity screening : Test against related enzymes (e.g., BCL-2 family proteins) to assess specificity .

Notes

- Contradictions in Data : Variations in IC values may arise from differences in assay buffers (e.g., ionic strength) or enzyme isoforms .

- Unreliable Sources : BenchChem-derived content (e.g., industrial applications) is excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.